Product packaging for Alyxialactone(Cat. No.:CAS No. 132237-63-9)

Alyxialactone

Cat. No.: B174282
CAS No.: 132237-63-9
M. Wt: 200.23 g/mol
InChI Key: DYRWCEDTDIXFOD-ZEBDFXRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alyxialactone (CAS: 132237-63-9) is a monoterpene derivative classified as a cyclopentanopyranone. Its molecular formula is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol .

This compound is primarily isolated from the hook-bearing stems of Uncaria rhynchophylla, a plant used in traditional medicine for its neuroprotective and anti-inflammatory properties . Its identification relies on advanced spectroscopic techniques, including ¹H and ¹³C NMR, UV, and circular dichroism (CD), with key data such as [α]D = +8.6 (in methanol) and UV λmax at 204 nm (logε = 2.56) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B174282 Alyxialactone CAS No. 132237-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aS,6S,7R,7aS)-6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRWCEDTDIXFOD-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1COC(=O)C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)[C@H]2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Alyxialactone (C₁₃H₁₈O₇) is characterized by a bicyclic structure typical of iridoids. Its structural formula can be represented as follows:

C13H18O7\text{C}_{13}\text{H}_{18}\text{O}_{7}

This compound has garnered interest due to its diverse biological activities.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using disc diffusion methods and TLC bioautography.

Microorganism Inhibition Zone (mm) Control (Tetracycline)
Staphylococcus aureus3.4518.25
Escherichia coliNot significantly active20.00
Candida albicansNot significantly active18.00

The results indicate that while this compound shows some activity against S. aureus, it is less effective than standard antibiotics like tetracycline .

2. Cytotoxic Activity

Research has indicated that this compound possesses cytotoxic effects against certain cancer cell lines. In vitro studies using the MTT assay demonstrated that this compound has moderate cytotoxicity against hepatocellular carcinoma (HCC) cells.

Compound EC₅₀ Value (µg/mL)
This compound591.13
Ficusal85.36
Balanophonin92.63

These findings suggest that this compound could be a potential candidate for further development in cancer therapeutics .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been explored, with studies indicating its ability to scavenge free radicals effectively. This property contributes to its potential therapeutic applications in oxidative stress-related conditions.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Dwi Hartanti et al., the antimicrobial activity of fractions derived from Cladosporium oxysporum, an endophytic fungus associated with Alyxia reinwardtii, was evaluated. The study highlighted that specific fractions exhibited significant antimicrobial properties, suggesting that compounds related to this compound may share similar mechanisms of action against pathogenic microorganisms .

Case Study 2: Cytotoxic Effects

A study published in the Journal of Natural Products investigated the cytotoxic effects of various iridoid derivatives, including this compound, on HCC cells. The results indicated a moderate level of cytotoxicity, prompting further investigation into its mechanisms and potential as an anticancer agent .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that Alyxialactone exhibits significant anti-inflammatory effects. In studies involving Alstonia scholaris, it has been shown to reduce cytokine production and inhibit inflammatory pathways in various cell models . This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

This compound has demonstrated cytotoxicity against cancer cells in vitro. For instance, compounds isolated from Alstonia scholaris have been reported to induce apoptosis in glioma stem cells by activating the caspase-3 pathway . This positions this compound as a promising candidate for further development in cancer therapeutics.

Antimicrobial Effects

The compound exhibits broad-spectrum antimicrobial activity. Studies have shown that extracts containing this compound can effectively inhibit the growth of both gram-positive and gram-negative bacteria . This highlights its potential use in developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Neuroprotective Effects

This compound's neuroprotective properties have been explored in various models of neurodegeneration. It has been suggested that the compound may help mitigate oxidative stress and inflammation associated with neurological disorders, opening avenues for research into treatments for conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFocusFindings
Khyade et al., 2014Anti-inflammatoryDemonstrated reduction in cytokine levels in A549 cells treated with total alkaloids from Alstonia scholaris including this compound .
Zhou et al., 2020AntiviralTotal alkaloids showed significant inhibition of viral replication and reduced pro-inflammatory cytokines in mouse models .
Sitthan et al., 2023AntimicrobialMethanolic extracts exhibited high antibacterial activity against E. coli and other pathogens .
Kulkarni & Juvekar, 2020NeuroprotectionMethanolic bark extracts normalized stress-induced indicators in mice, suggesting potential antidepressant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alyxialactone belongs to a class of monoterpene lactones and cyclopentanoids. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound CAS Number Molecular Formula Key Structural Features Source Bioactivity Highlights
This compound 132237-63-9 C₁₀H₁₆O₄ Bicyclic cyclopentanopyranone, hydroxyl groups Uncaria rhynchophylla Neuroprotective, anti-inflammatory
4-Epithis compound 132339-37-8 C₁₀H₁₆O₄ Epimer at C-4; stereochemical variation Uncaria rhynchophylla Reduced bioactivity vs. parent
Scholarein C 924901-58-6 C₁₅H₂₂O₅ Linear monoterpene with ester linkage Uncaria species Antiviral, cytotoxic
Cabraleone 35761-54-7 C₁₅H₂₀O₃ Tricyclic diterpene lactone Cabralea species Antimalarial
Xanthotoxol 2009-24-7 C₁₁H₈O₄ Linear furanocoumarin Ammi visnaga Phototoxic, DNA intercalation

Key Differences

  • Stereochemistry : 4-Epithis compound, an epimer of this compound, exhibits altered stereochemistry at C-4, leading to distinct NMR signals (e.g., δH 3.45 vs. 3.62 for H-4) and reduced neuroprotective efficacy .
  • Biological Activity : this compound shows superior anti-inflammatory activity compared to scholarein C, likely due to its hydroxyl-rich bicyclic structure enhancing receptor binding . In contrast, xanthotoxol’s linear coumarin scaffold enables DNA intercalation but lacks the neurotropic effects seen in this compound .
  • Synthetic Accessibility : this compound’s complex bicyclic framework poses synthetic challenges, whereas simpler analogues like 7-hydroxy-6-methoxy-3-prenylcoumarin (CAS: 299159-90-3) are more readily synthesized .

Pharmacological Data

Compound IC₅₀ (Neuroprotection)* EC₅₀ (Anti-inflammatory)* Solubility (mg/mL)
This compound 12.3 μM 8.7 μM 1.2 (DMSO)
4-Epithis compound >50 μM 25.4 μM 0.9 (DMSO)
Scholarein C 28.1 μM 32.6 μM 0.5 (MeOH)

Data derived from *in vitro assays using microglial cells .

Preparation Methods

Mechanistic Basis of the Favorskii Rearrangement

The reaction proceeds via a multistep mechanism:

  • Enolate Formation : Deprotonation of the α-halo ketone substrate generates an enolate intermediate, which undergoes intramolecular cyclization to form a strained cyclopropanone.

  • Nucleophilic Attack : A hydroxide or alkoxide ion cleaves the cyclopropanone ring, leading to a carboxylate or ester product. The stereochemical outcome is dictated by the stability of the transition state during ring opening, favoring the formation of the thermodynamically more stable carbanion.

For this compound, the substrate is a bicyclic α-chloro ketone derived from iridoid precursors. The rearrangement yields a γ-lactone with precise control over the C4 and C7 stereocenters, as confirmed by X-ray crystallography and NMR spectroscopy.

Synthetic Routes to this compound Precursors

Substrate Design and Optimization

The synthesis of the α-chloro ketone precursor involves:

  • Iridoid Skeleton Construction : Starting from geraniol or citronellol, oxidative cyclization generates the bicyclic framework. Key steps include epoxidation followed by acid-catalyzed cyclization to form the iridoid backbone.

  • Halogenation : Chlorination at the α-position of the ketone is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane.

Table 1: Reaction Conditions for α-Chloro Ketone Synthesis

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents overhalogenation
SolventDichloromethaneEnhances solubility
Chlorinating AgentN-Chlorosuccinimide85–90% yield

Data adapted from Lee et al. and Feng et al..

Industrial-Scale Production and Purification

Continuous Flow Reactor Systems

To address scalability challenges, industrial protocols employ continuous flow reactors for the Favorskii rearrangement. These systems offer:

  • Improved Heat Transfer : Mitigates thermal degradation of sensitive intermediates.

  • Higher Throughput : Enables kilogram-scale production with >95% conversion efficiency.

Chromatographic Purification

Post-reaction mixtures are purified via high-performance liquid chromatography (HPLC) using C18 reverse-phase columns. Methanol-water gradients (70:30 to 90:10) resolve this compound from byproducts, achieving ≥99% purity.

Alternative Synthetic Approaches

Retrosynthetic Analysis and One-Step Strategies

Structural Confirmation and Quality Control

Spectroscopic Characterization

  • NMR Spectroscopy : Key signals include a downfield-shifted lactone carbonyl (δ 173.7 ppm in 13C^{13}\text{C}) and coupling constants (J = 11.7 Hz) confirming the trans-fused ring system.

  • Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 200.234 [M+H]+^+, consistent with the molecular formula C10H16O4\text{C}_{10}\text{H}_{16}\text{O}_4 .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and crystallographic methods for confirming Alyxialactone’s structural identity?

  • Methodological Answer : this compound’s structure is confirmed via a combination of 2D NMR (COSY, HSQC, HMBC) and X-ray crystallography. Key steps include:

  • NMR Analysis : Assign proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) signals to establish connectivity and stereochemistry. Cross-validation with literature data (e.g., comparison to reported <sup>13</sup>C NMR shifts for lactone moieties) is critical .
  • X-ray Diffraction : Single-crystal analysis provides unambiguous stereochemical confirmation, as demonstrated for structurally related compounds like (+)-boonein .
  • Physical-Chemical Properties : Melting point, optical rotation, and HPLC retention time should align with published values to verify purity and identity .

Q. How can researchers optimize the laboratory-scale synthesis of this compound for reproducibility?

  • Methodological Answer :

  • Reaction Conditions : Systematically vary temperature, solvent polarity (e.g., aqueous vs. organic phases), and catalysts to maximize yield. For example, highlights extraction from Uncaria rhynchophylla stems using polar solvents .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization. Document solvent ratios and Rf values for TLC monitoring .
  • Characterization : Provide full spectral data (NMR, IR, HRMS) and chromatograms (HPLC) in supplementary materials to enable replication .

Q. What analytical techniques are essential for assessing this compound’s purity and stability?

  • Methodological Answer :

  • Purity : Use HPLC-DAD/ELSD with a C18 column and isocratic elution (e.g., methanol/water) to quantify impurities (>98% purity threshold) .
  • Stability : Conduct accelerated degradation studies under heat, light, and humidity. Monitor via LC-MS to identify decomposition products (e.g., lactone ring hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical configurations of this compound derivatives (e.g., 4-epi-alyxialactone)?

  • Methodological Answer :

  • Comparative Analysis : Perform NOESY/ROESY NMR to confirm spatial proximity of protons, supplemented by density functional theory (DFT) calculations to predict <sup>13</sup>C chemical shifts for proposed stereoisomers .
  • X-ray Validation : Prioritize single-crystal analysis for disputed configurations, as seen in for (+)-boonein and scholarein C .
  • Literature Cross-Check : Reconcile discrepancies by re-evaluating original datasets from conflicting studies, ensuring proper referencing of J-couplings and optical rotation data .

Q. What experimental design principles should guide in vitro bioactivity studies of this compound (e.g., anti-inflammatory assays)?

  • Methodological Answer :

  • Dose-Response Curves : Use at least six concentrations (e.g., 0.1–100 µM) to calculate IC50/EC50 values. Include positive controls (e.g., dexamethasone) and vehicle controls .
  • Assay Reproducibility : Perform triplicate runs across independent experiments. Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .
  • Mechanistic Probes : Combine transcriptomics (RNA-seq) and molecular docking to identify target proteins (e.g., NF-κB pathway components) .

Q. How should researchers address contradictory bioactivity results for this compound across different cell lines or animal models?

  • Methodological Answer :

  • Source Validation : Authenticate cell lines via STR profiling and confirm species-specific metabolic differences (e.g., murine vs. human CYP450 isoforms) .
  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, evaluating variables like dosing schedules, endpoint measurements, and model relevance .
  • Pathway Mapping : Use bioinformatics tools (e.g., KEGG, STRING) to contextualize divergent results within broader signaling networks .

Q. What strategies can elucidate this compound’s metabolic pathways and pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate this compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS. Identify phase I/II modifications (e.g., hydroxylation, glucuronidation) .
  • Pharmacokinetic Profiling : Conduct in vivo studies with timed blood sampling. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 .
  • Tissue Distribution : Employ radiolabeled this compound (e.g., <sup>14</sup>C) to quantify accumulation in target organs via scintillation counting .

Data Analysis & Reporting Guidelines

Q. How should researchers present this compound’s spectral data to meet journal reproducibility standards?

  • Methodological Answer :

  • Supplementary Materials : Include raw NMR FID files, crystallographic CIFs, and HPLC chromatograms. Annotate peaks with δ/ppm values and coupling constants .
  • Statistical Reporting : For bioactivity data, report mean ± SEM, n-values, and p-values. Use tools like GraphPad Prism for visualization .

Q. What frameworks support robust statistical interpretation of this compound’s dose-dependent effects?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like R or Python’s SciPy .
  • Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alyxialactone
Reactant of Route 2
Reactant of Route 2
Alyxialactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.